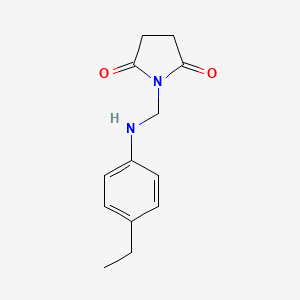

1-(((4-Ethylphenyl)amino)methyl)pyrrolidine-2,5-dione

Description

1-(((4-Ethylphenyl)amino)methyl)pyrrolidine-2,5-dione is a Mannich base derivative featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 4-ethylphenylaminomethyl group. This compound belongs to a class of nitrogen-containing heterocycles known for diverse biological activities, including antimicrobial, anticonvulsant, and corrosion inhibition properties.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-ethylanilino)methyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-10-3-5-11(6-4-10)14-9-15-12(16)7-8-13(15)17/h3-6,14H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDUITQKDZCWDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCN2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(((4-Ethylphenyl)amino)methyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 4-ethylphenylamine under specific conditions. One common method involves the use of N-hydroxysuccinimide as a starting material, which is then reacted with 4-ethylphenylamine in the presence of a suitable catalyst . The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

1-(((4-Ethylphenyl)amino)methyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized derivatives of the original compound .

Scientific Research Applications

1-(((4-Ethylphenyl)amino)methyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(((4-Ethylphenyl)amino)methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Mannich Bases with Pyridine Substituents

- 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione and 1-(phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione (): Structure: These analogs replace the 4-ethylphenyl group with pyridin-2-ylamino or phenyl-pyridin-2-ylamino substituents. Activity: Demonstrated moderate antimicrobial activity against E. coli, S. typhi, B. subtilis, and Aspergillus spp., with yields of 78–80% via Mannich reactions.

Piperidinylmethylindoline-2-one Derivatives ():

- Structure : Piperidine-fused indoline-2-one derivatives with pyrrolidine-2,5-dione moieties.

- Activity : Studied as corrosion inhibitors in acidic environments, with adsorption efficiency influenced by electron-donating substituents.

- Comparison : The target compound’s 4-ethylphenyl group could offer superior adsorption properties due to its electron-donating ethyl group, enhancing corrosion inhibition in industrial settings.

Anti-Convulsant Pyrrolidine-2,5-dione Derivatives ():

- Structure : 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives with aryloxy substituents at position 3.

- Comparison : The absence of a 3-aryloxy group in the target compound may limit its CNS activity but could reduce metabolic instability compared to acetylphenyl-containing analogs.

Physicochemical and Pharmacokinetic Properties

<sup>a</sup>LogP values estimated based on substituent contributions.

Biological Activity

1-(((4-Ethylphenyl)amino)methyl)pyrrolidine-2,5-dione, a derivative of pyrrolidine-2,5-dione, has garnered attention in medicinal chemistry for its potential biological activities. This compound exhibits a diverse range of pharmacological properties, making it a candidate for further research in drug development.

The molecular formula of this compound is , with a molecular weight of 204.23 g/mol. The structure features a pyrrolidine ring with an ethylphenyl amine substituent, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C11H12N2O2 |

| Molecular Weight | 204.23 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the pyrrolidine ring allows for the formation of hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially leading to inhibition or modulation of their functions.

Anticancer Properties

Research indicates that pyrrolidine derivatives can inhibit the enzyme indoleamine 2,3-dioxygenase (IDO1), which is involved in the catabolism of tryptophan and is often overexpressed in tumors. Inhibition of IDO1 can enhance anti-tumor immunity by increasing local tryptophan levels and promoting T-cell activation .

Neurotransmitter Modulation

Studies have shown that compounds similar to this compound exhibit significant affinity for serotonin receptors, particularly the 5-HT1A receptor and serotonin transporter (SERT). These interactions suggest potential applications in treating mood disorders and anxiety .

Antimicrobial Activity

Preliminary evaluations indicate that derivatives of pyrrolidine-2,5-dione demonstrate antimicrobial properties against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Study on Anticancer Activity

In a study focusing on IDO1 inhibitors, several pyrrolidine derivatives were synthesized and evaluated for their ability to inhibit tumor growth in vivo. The results showed that compounds significantly reduced tumor size in murine models compared to controls .

Neurotransmitter Interaction Study

A series of experiments assessed the binding affinity of this compound to serotonin receptors. The findings revealed that this compound could serve as a selective ligand for the 5-HT1A receptor, demonstrating potential as an anxiolytic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(((4-Ethylphenyl)amino)methyl)pyrrolidine-2,5-dione, and what are their comparative advantages?

- Methodological Answer : The compound can be synthesized via aza-Michael addition, where maleimide derivatives react with 4-ethylaniline under basic conditions (e.g., TMEDA) or via copper(I) iodide-catalyzed reactions in THF. For example, similar pyrrolidine-2,5-diones were synthesized by refluxing malic acid derivatives with substituted anilines in acetic acid, yielding products in ~82% purity . Key advantages include scalability (copper catalysis) and mild conditions (acetic acid reflux).

Q. How can structural characterization of this compound be optimized using crystallography and spectroscopy?

- Methodological Answer : Single-crystal X-ray diffraction (as in and ) is critical for unambiguous confirmation of the pyrrolidine-dione core and substituent orientation. For dynamic analysis, combine H/C NMR (e.g., InChI data in ) with IR spectroscopy to track carbonyl stretches (~1700–1800 cm). Refinement protocols using riding H-atom models (U = 1.2–1.5×U) ensure accurate crystallographic data .

Q. What solvent systems and reaction conditions are optimal for recrystallization?

- Methodological Answer : Acetic acid is commonly used for reflux and recrystallization due to its polarity and ability to stabilize intermediates. For example, analogs like 1-(4-methoxyphenyl)pyrrolidine-2,5-dione formed colorless prisms after 24-hour room-temperature crystallization in acetic acid . Alternative solvents (e.g., THF/water mixtures) may require gradient cooling for higher yields.

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Use reaction path search algorithms (e.g., ICReDD’s quantum chemical workflows) to model transition states and predict regioselectivity in aza-Michael additions. For instance, DFT calculations on analogous maleimide-amine adducts can optimize steric/electronic effects of the 4-ethylphenyl group . Pair this with molecular docking to screen for potential glycosidase inhibition, a known activity of aminopyrrolidines .

Q. What strategies resolve contradictions in reported reaction yields for similar pyrrolidine-2,5-diones?

- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., over-acetylation). Apply Design of Experiments (DoE) to isolate critical variables:

| Factor | Range Tested | Impact on Yield |

|---|---|---|

| Temperature | 25–100°C | High (>70°C reduces byproducts) |

| Catalyst Loading (CuI) | 0–5 mol% | Moderate (2 mol% optimal) |

| Solvent Polarity | THF vs. DMF | Significant (THF favors regioselectivity) |

| Statistical analysis (ANOVA) can prioritize factors, as demonstrated in chemical process optimization . |

Q. How does the electronic nature of the 4-ethylphenyl group influence reactivity in cross-coupling or functionalization reactions?

- Methodological Answer : The ethyl group’s electron-donating effect enhances electrophilic substitution at the aromatic ring. For example, iodination or nitration of the phenyl ring (as in ’s 4-iodophenyl derivative) can be monitored via Hammett σ parameters. Compare with computational electrostatic potential maps to predict sites for further functionalization .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC:

- Conditions : pH 1–13 buffers, 40–80°C.

- Key Metrics : Degradation kinetics (Arrhenius plots) and hydrolytic byproducts (e.g., ring-opened succinimide derivatives). ’s InChI data aids in tracking structural integrity via LC-MS fragmentation patterns.

Methodological Resources

- Synthetic Protocols : Copper-catalyzed one-pot reactions ( ), acetic acid-mediated cyclization ().

- Analytical Tools : X-ray crystallography ( ), DoE for optimization (), computational reaction design ().

- Contradiction Management : Cross-validate NMR/X-ray data to resolve stereochemical ambiguities; use control experiments to isolate side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.